5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a chemical compound belonging to the class of indoline-2,3-dione derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione typically involves the reaction of 5-bromoindoline-2,3-dione with 4-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione can be compared with other similar compounds such as:
- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione
- 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione
- 5-Iodo-1-(4-methoxybenzyl)indoline-2,3-dione
These compounds share a similar indoline-2,3-dione core structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAHRBAGUYPMTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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